molecular formula C24H22ClNO4 B11393212 N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11393212
M. Wt: 423.9 g/mol
InChI Key: XIKPLMZAPZHCPP-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzyl group and a tetramethylfurochromenyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetramethyl groups: Methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the chlorobenzyl group: This can be done via nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in material science or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide would depend on its interaction with molecular targets. It might involve:

    Binding to specific receptors: Modulating biological pathways.

    Inhibition or activation of enzymes: Affecting metabolic processes.

    Interaction with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide analogs: Compounds with slight modifications in the chlorobenzyl or furochromene moieties.

    Other furochromenes: Compounds with different substituents on the furochromene core.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H22ClNO4/c1-12-8-19-22(23-21(12)13(2)15(4)29-23)14(3)18(24(28)30-19)10-20(27)26-11-16-6-5-7-17(25)9-16/h5-9H,10-11H2,1-4H3,(H,26,27)

InChI Key

XIKPLMZAPZHCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)Cl)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

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